6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide
Overview
Description
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide, also known as AZD0328, is a small molecule drug that has been developed and studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have potential in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. This compound has been studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide works by enhancing NAD+ levels in cells, which is crucial for cellular metabolism and energy production. NAD+ is a coenzyme that plays a critical role in many cellular processes, including DNA repair, mitochondrial function, and gene expression. By increasing NAD+ levels, this compound can improve cellular metabolism and function, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. In preclinical studies, this compound has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy drugs. It has also been shown to have potential in the treatment of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the optimal dosage and administration route for this compound are still being determined.
Future Directions
There are several future directions for the study of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide. One potential application is in the treatment of cancer. This compound has been shown to enhance the efficacy of chemotherapy drugs and inhibit tumor growth in preclinical models. Further studies are needed to determine its safety and efficacy in humans. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders. This compound has been shown to have anti-inflammatory properties and can modulate the immune system. Further studies are needed to determine its potential in these diseases. Additionally, the optimal dosage and administration route for this compound need to be determined. Overall, this compound has shown promising potential in various diseases, and further studies are needed to determine its clinical utility.
properties
IUPAC Name |
6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-propylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-6-14-13(18)10-3-4-12(15-8-10)16-7-5-11(17)9-16/h3-4,8,11,17H,2,5-7,9H2,1H3,(H,14,18)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQWCWUTNAHAFK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CC[C@@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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